(3S)-3-amino-1-diaminophosphinyl-2-piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

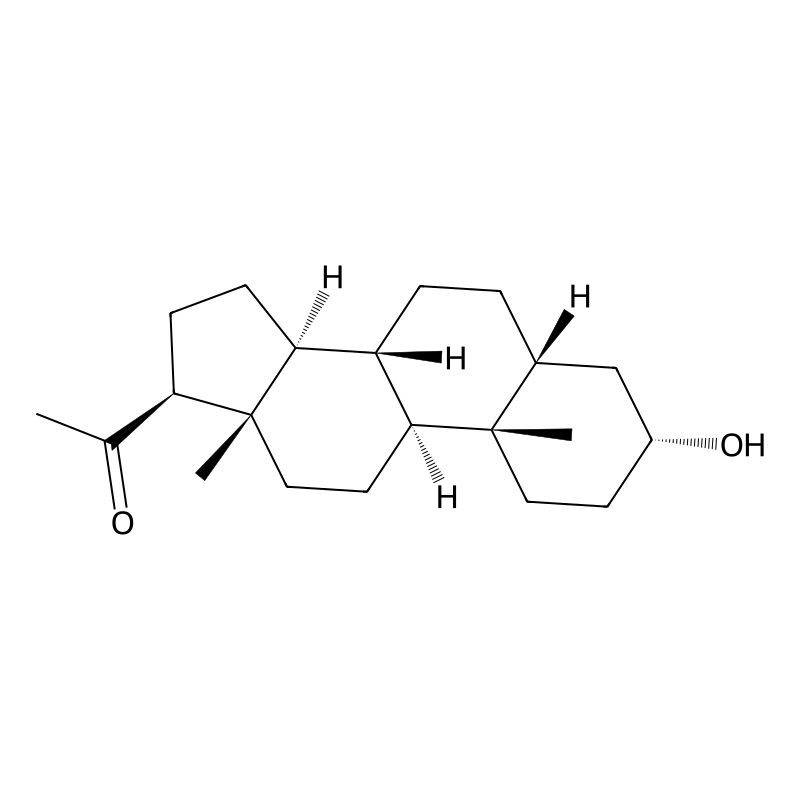

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is a compound belonging to the class of piperidones, which are cyclic amines featuring a six-membered ring containing nitrogen atoms. This specific compound contains both amino and phosphinyl functional groups, making it a unique member of the piperidinone family. The presence of these functional groups suggests potential applications in medicinal chemistry and biochemistry due to their ability to interact with biological systems.

The molecular formula of (3S)-3-amino-1-diaminophosphinyl-2-piperidone is C₅H₁₀N₃O₂P, indicating that it consists of five carbon atoms, ten hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one phosphorus atom. Its structure includes a piperidone ring with an amino group and a phosphinyl group attached, contributing to its chemical reactivity and biological properties.

The chemical reactivity of (3S)-3-amino-1-diaminophosphinyl-2-piperidone can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the phosphinyl group may engage in various chemical transformations such as oxidation or hydrolysis.

Potential reactions include:

- Nucleophilic Addition: The amino group can react with electrophiles, facilitating the formation of new bonds.

- Phosphorylation: The phosphinyl group may undergo phosphorylation reactions, which are crucial in biochemical pathways.

- Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form more complex molecules.

The synthesis of (3S)-3-amino-1-diaminophosphinyl-2-piperidone can be approached through several methods:

- One-Pot Synthesis: Utilizing organophotocatalysis to combine ammonium salts and alkenes could lead to the formation of 2-piperidinones from simpler precursors .

- Multi-Step Synthesis: Traditional synthetic routes may involve the preparation of a piperidone backbone followed by the introduction of amino and phosphinyl groups through selective reactions.

A typical synthetic route might involve:

- Formation of the piperidinone ring via cyclization.

- Introduction of the amino group through nucleophilic substitution.

- Phosphorylation to add the phosphinyl group.

(3S)-3-amino-1-diaminophosphinyl-2-piperidone has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug development targeting infectious diseases or cancer.

- Biochemical Research: As a tool for studying biochemical pathways involving amino acids and phosphorous compounds.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving (3S)-3-amino-1-diaminophosphinyl-2-piperidone could focus on:

- Protein Binding: Investigating how this compound binds to specific proteins or enzymes, which could elucidate its mechanism of action.

- Receptor Interaction: Assessing its affinity for various receptors that may mediate its biological effects.

Such studies would provide insight into its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with (3S)-3-amino-1-diaminophosphinyl-2-piperidone. Here are some notable examples:

Uniqueness

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is unique due to its combination of both phosphorous and nitrogen functionalities within a piperidinone framework. This dual functionality may enhance its reactivity and biological interactions compared to other similar compounds that lack one of these elements. Additionally, the presence of the diaminophosphinyl group could provide distinctive pathways for interaction with biological targets, setting it apart in medicinal chemistry applications.